Nookatone

Description

Significance of Nootkatone (B190431) as a Sesquiterpenoid Compound

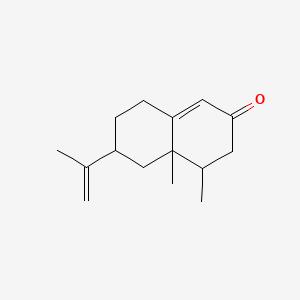

Nootkatone is classified as a sesquiterpenoid, a large class of C15 terpenes derived from farnesyl pyrophosphate researchgate.netresearchgate.net. Its chemical structure, (4R,4aS,6R)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)naphthalen-2(3H)-one, features a bicyclic system with a ketone functional group and an isopropenyl side chain researchgate.netnih.gov. The specific stereochemistry, particularly the (4R,4aS,6R) configuration, is crucial for its biological activity and characteristic odor researchgate.netnih.gov.

The academic significance of nootkatone as a sesquiterpenoid lies in several aspects. Firstly, its presence in natural sources like citrus fruits makes it a subject of interest for research into plant secondary metabolism and the biosynthesis of terpenes researchgate.netresearchgate.netoup.com. Nootkatone is a derivative of valencene (B1682129), formed through the oxidation of nootkatol (B1220673), highlighting the enzymatic pathways involved in its production within plants researchgate.net.

Secondly, the complex structure of nootkatone presents challenges and opportunities for chemical synthesis and biotransformation studies researchgate.netoup.com. While chemical synthesis can produce nootkatone, it often involves environmentally challenging reagents researchgate.netoup.com. This has spurred significant research into biotechnological approaches, including microbial biosynthesis and enzymatic conversion of valencene, aiming for more sustainable and "natural" production methods researchgate.netoup.comd-nb.info. Research in this area focuses on identifying and engineering enzymes, such as cytochrome P450 enzymes and aldehyde dehydrogenases, involved in the conversion of valencene to nootkatone oup.comnih.gov.

Thirdly, as a sesquiterpenoid, nootkatone fits within a broad class of natural products known for their diverse biological activities researchgate.netnih.gov. This structural classification provides a basis for exploring potential pharmacological and pesticidal properties, often drawing parallels with other bioactive sesquiterpenes researchgate.netnih.gov.

Overview of Research Trajectories and Multidisciplinary Relevance

Research on nootkatone spans multiple disciplines, reflecting its varied properties and potential applications researchgate.netresearchgate.netoup.comnih.gov. The primary research trajectories can be broadly categorized as follows:

Chemistry and Biosynthesis: This area focuses on the chemical synthesis of nootkatone and its derivatives, as well as the elucidation and engineering of its biosynthetic pathways in plants and microorganisms researchgate.netoup.comd-nb.info. Studies explore different catalytic methods, including chemical oxidation and enzymatic biotransformation, to improve yield and sustainability researchgate.netoup.comnih.gov. Research also investigates the structural-activity relationships of nootkatone derivatives researchgate.net.

Biological Activities and Pharmacological Potential: Nootkatone has demonstrated a range of biological activities in academic studies, leading to research into its potential therapeutic applications researchgate.netoup.comnih.gov. These activities include anti-inflammatory, antioxidant, antibacterial, and potential antitumor effects researchgate.netoup.comnih.govnih.govnih.gov. Research explores the underlying molecular mechanisms, such as the modulation of signaling pathways like AMPK and MAPK, and its effects on oxidative stress and inflammation mdpi.comoup.comnih.govfrontiersin.org. Studies have also investigated its neuroprotective and cardioprotective effects researchgate.netoup.com.

Pesticidal Properties: A significant area of research focuses on nootkatone's efficacy as an insect repellent and insecticide oup.comresearchgate.netglobalresearchonline.netresearchgate.netduke.eduoup.com. Studies have demonstrated its activity against various arthropods, including ticks, mosquitoes, termites, and weevils researchgate.netglobalresearchonline.netresearchgate.netduke.eduoup.com. Research investigates its mode of action, which includes modulating GABA-gated chloride channels in insects, and explores formulations to enhance its persistence and reduce volatility and phytotoxicity researchgate.netduke.eduoup.comoup.com.

The multidisciplinary relevance of nootkatone research is evident in the collaboration between chemists, biologists, pharmacologists, entomologists, and agricultural scientists. Addressing complex challenges, such as developing sustainable production methods or understanding the full spectrum of its biological effects and mechanisms, necessitates insights and techniques from various fields abacademies.org. For instance, metabolic engineering approaches to enhance microbial production of nootkatone combine principles from molecular biology, genetics, and chemical engineering d-nb.info. Similarly, research into its pesticidal activity involves chemical analysis, behavioral assays, and neurobiological studies researchgate.netduke.edu.

Research findings often involve detailed experimental data. For example, studies on microbial biotransformation report yields of nootkatone from valencene using different microorganisms or enzymes oup.com.

Here is an example of how research findings might be presented in a data table format:

| Microbial Strain / Enzyme | Substrate | Product | Yield (%) | Reference |

| Mucor sp. | (+)-Valencene | (+)-Nootkatone | 82 | oup.com |

| Botryosphaeria dothidea | (+)-Valencene | (+)-Nootkatone | 42-84 | oup.com |

| Aldehyde Dehydrogenase (Yarrowia lipolytica) | (+)-Valencene | (+)-Nootkatone | N/A | nih.gov |

(Note: Yield percentages and conditions may vary depending on specific study parameters. "N/A" for Aldehyde Dehydrogenase indicates the search result focused on enzyme identification rather than reporting a specific yield percentage in the snippet.)

Another example could be data on pesticidal activity:

| Target Pest | Activity Type | Concentration / Dose | Observed Effect | Reference |

| Ixodes scapularis nymphs | Toxicity | 20 ng/cm² (encapsulated) | LC50 | globalresearchonline.net |

| Ixodes scapularis nymphs | Toxicity | 35 ng/cm² (emulsifiable) | LC50 | globalresearchonline.net |

| Musca domestica adults | Toxicity | N/A | Toxicity observed with grapefruit peel oil | globalresearchonline.net |

| Coptotermes formosanus | Repellency/Toxicity | 10 μg/g (lowest effective) | Highly toxic and repulsive | researchgate.netglobalresearchonline.net |

| Aedes aegypti mosquitoes | Repellent/Insecticide | 20% nootkatone | Repellency comparable to 7% DEET or 5% picaridin | researchgate.netduke.edu |

(Note: N/A indicates the specific concentration/dose was not detailed in the provided snippet for that particular observation.)

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3 |

InChI Key |

WTOYNNBCKUYIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |

melting_point |

36 °C |

physical_description |

Solid |

Origin of Product |

United States |

Nootkatone Biosynthesis and Biogenesis Pathways

Elucidation of Precursor Pathways

The initial stages of nootkatone (B190431) biosynthesis involve the generation of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.orgviper.ac.inbenthambooks.com These five-carbon units are condensed to form longer prenyl pyrophosphates, ultimately leading to the sesquiterpene precursor, FPP. nih.govfrontiersin.orgbenthambooks.com

Mevalonate (B85504) Pathway Integration for Sesquiterpene Precursors

In eukaryotes, including plants and yeast, the mevalonate (MVA) pathway is the primary route for the biosynthesis of IPP and DMAPP. nih.govfrontiersin.orgviper.ac.inbenthambooks.com This cytosolic pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. twistbioscience.comfrontiersin.orgviper.ac.in These activated isoprene (B109036) units are then utilized for the synthesis of various isoprenoids, including sesquiterpenes like nootkatone. nih.govfrontiersin.orgbenthambooks.com Engineering the MVA pathway, such as overexpressing key enzymes like HMG-CoA reductase, can enhance the supply of these precursors, thereby increasing the potential for nootkatone production. nih.govnih.govresearchgate.net

Enzymatic Steps in Nootkatone Formation

The conversion of FPP to nootkatone involves a series of enzymatic transformations, primarily involving cyclization and oxidation reactions. nih.govtwistbioscience.comfrontiersin.org

(+)-Valencene Synthase-Mediated Cyclization

The first committed step in the biosynthesis of valencene (B1682129), the precursor to nootkatone, is the cyclization of FPP. twistbioscience.comfrontiersin.orggoogle.com This reaction is catalyzed by the enzyme (+)-valencene synthase (VS). twistbioscience.comfrontiersin.orggoogle.com Valencene synthases are a type of terpene cyclase that converts the linear FPP molecule into the bicyclic structure of valencene. frontiersin.orggoogle.com Various valencene synthases from different plant sources, such as Callitropsis nootkatensis (CnVS) and Citrus sinensis, have been identified and utilized in biosynthetic studies. nih.govfrontiersin.orgd-nb.inforesearchgate.netnih.gov

Cytochrome P450 Monooxygenase Activities in Oxidation

Following the formation of (+)-valencene, a series of oxidation steps are required to produce nootkatone. nih.govtwistbioscience.comfrontiersin.org Cytochrome P450 monooxygenases (CYP450s) play a crucial role in these oxidation reactions. nih.govtwistbioscience.comfrontiersin.orgd-nb.inforesearchgate.netwipo.int These enzymes, in conjunction with cytochrome P450 reductases (CPRs), catalyze the regioselective hydroxylation of valencene. researchgate.netgoogle.comresearchgate.netgoogle.com Research has shown that CYP450 enzymes, such as CYP71AV8 from chicory and CYP71D55 (HPO) from Hyoscyamus muticus, can catalyze the oxidation of (+)-valencene, primarily yielding β-nootkatol as an intermediate. nih.govnih.govd-nb.infouu.nl Other CYP450s, like CYP109B1 from Bacillus subtilis and CYP706M1 (CnVO) from Callitropsis nootkatensis, have also been shown to be involved in the conversion of valencene to nootkatol (B1220673) and nootkatone. nih.govglobalresearchonline.netd-nb.infonih.gov

Dehydrogenase Involvement in Beta-Nootkatol Conversion

The final step in the proposed nootkatone biosynthetic pathway involves the oxidation of the intermediate β-nootkatol to nootkatone. globalresearchonline.nettwistbioscience.comresearchgate.net While some studies initially speculated on the involvement of CYP450s in this step, further research has indicated that dehydrogenases are primarily responsible for this conversion. d-nb.inforesearchgate.netnih.gov Alcohol dehydrogenases (ADHs) and short-chain dehydrogenase/reductases (SDRs) have been identified as enzymes capable of catalyzing the oxidation of β-nootkatol to nootkatone. d-nb.inforesearchgate.netgoogle.comnih.gov For instance, the endogenous dehydrogenase ADH-C3 in Pichia pastoris has been shown to efficiently convert β-nootkatol to (+)-nootkatone. d-nb.infonih.gov Similarly, SDR family dehydrogenases like ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis have demonstrated effectiveness in this conversion. d-nb.infonih.gov

Here is a summary of the enzymatic steps involved in the conversion of FPP to Nootkatone:

| Step | Enzyme Class | Substrate | Product(s) |

| 1. Cyclization | Valencene Synthase | Farnesyl Pyrophosphate | (+)-Valencene |

| 2. Hydroxylation | Cytochrome P450 Monooxygenase | (+)-Valencene | β-Nootkatol (primarily) |

| 3. Oxidation of β-Nootkatol to Nootkatone | Dehydrogenase | β-Nootkatol | (+)-Nootkatone |

Biosynthetic Origin in Natural Sources

The primary biosynthetic route to nootkatone involves the oxidation of the sesquiterpene valencene. globalresearchonline.nettwistbioscience.comwikipedia.org Valencene is first synthesized from FPP by the action of a valencene synthase enzyme. twistbioscience.comfrontiersin.orgwikipedia.orgresearchgate.net Nootkatone is essentially an oxidized form of valencene. globalresearchonline.nettwistbioscience.com

Plant-Based Biosynthesis (e.g., Citrus species, Alaska cedar)

In plants, the biosynthesis of nootkatone begins with the cyclization of farnesyl pyrophosphate (FPP) to valencene, catalyzed by valencene synthase (VS). twistbioscience.comfrontiersin.orgwikipedia.orgresearchgate.net This step occurs in various plants, including Citrus species and the Alaska cedar (Callitropsis nootkatensis). globalresearchonline.netnih.govtwistbioscience.com

In Citrus plants, valencene synthase converts FPP into valencene. twistbioscience.com Nootkatone is subsequently formed by the oxidation of valencene. globalresearchonline.net While the exact enzymatic steps in planta are not fully elucidated in all species, research indicates that regioselective oxidation of valencene at the C-2 position to form β-nootkatol, followed by oxidation of β-nootkatol to nootkatone, is involved. globalresearchonline.netresearchgate.net Cytochrome P450 enzymes, often coupled with cytochrome P450 reductase (CPR), are considered to play a role in the oxidation of valencene to nootkatol. nih.govresearchgate.netresearchgate.net Dehydrogenases are then thought to catalyze the oxidation of β-nootkatol to nootkatone. d-nb.inforesearchgate.net

In Alaska cedar (Callitropsis nootkatensis), which is a significant natural source of nootkatone, a specific valencene oxidase, CYP706M1 (CnVO), has been identified. globalresearchonline.netnih.govresearchgate.net Co-expression of CnVO from Alaska cedar with a valencene synthase in yeast has been shown to produce trans-nootkatol and (+)-nootkatone. globalresearchonline.netnih.govresearchgate.net This suggests a pathway involving valencene synthase followed by a cytochrome P450-mediated oxidation step. researchgate.net

Studies on Citrus tissue cultures have also demonstrated the potential for nootkatone biosynthesis, although typically in very small amounts. nih.govgoogle.com For instance, callus cultures from Citrus paradisi have shown the ability to produce nootkatone. google.com

Research Findings on Plant Biosynthesis:

| Plant Source | Precursor | Key Enzymes Involved (Identified/Proposed) | Notes | References |

| Citrus species | Valencene | Valencene synthase, Cytochrome P450s, Dehydrogenases | Oxidation of valencene to β-nootkatol and then nootkatone. | globalresearchonline.nettwistbioscience.comresearchgate.net |

| Alaska cedar (C. nootkatensis) | Valencene | Valencene synthase (CnVS), Valencene oxidase (CYP706M1/CnVO) | CnVO catalyzes oxidation of valencene to trans-nootkatol and nootkatone. | globalresearchonline.netnih.govresearchgate.net |

| Alpinia oxyphylla | FPP, Valencene | Valencene synthase (AoVS), Valencene oxidases (AoCYP6, AoCYP9, AoCYP18), CPR (AoCPR1), Dehydrogenases (AoSDR1/2/3) | Complete pathway from FPP to nootkatone identified and reconstituted. | wipo.intnih.gov |

| Chicory (C. intybus) | Valencene | Valencene oxidase (CYP71AV8) | Microsomal preparations showed negligible by-product formation. | researchgate.netgoogle.com |

Microbial Biotransformation Pathways

Microbial biotransformation offers an alternative and often more environmentally friendly approach to producing nootkatone, primarily by converting the more abundant precursor, valencene. nih.govglobalresearchonline.netoup.comnih.gov This process leverages the catalytic capabilities of various microorganisms, including fungi, bacteria, and microalgae. nih.govoup.comresearchgate.net

The biotransformation of valencene to nootkatone typically involves oxidation reactions. globalresearchonline.netoup.com Various microorganisms have been screened for their ability to perform this conversion. researchgate.net Enzymes involved in these microbial pathways include cytochrome P450 enzymes, laccases, and lipoxygenases. nih.govoup.com

Specific microorganisms studied for valencene biotransformation to nootkatone include:

Fungi: Mucor species, Botryosphaeria dothidea, Botryodiplodia theobromae, Phanerochaete chrysosporium, Aspergillus niger, Rhizopus stolonifer. nih.govresearchgate.netruh.ac.lkjst.go.jpjst.go.jp

Bacteria: Enterobacter species, Bacillus subtilis (expressing CYP109B1). nih.govgoogle.comresearchgate.netjst.go.jp

Microalgae: Chlorella species (Chlorella pyrenoidosa, Chlorella vulgaris). nih.govjst.go.jp

Yeast: Yarrowia lipolytica, Saccharomyces cerevisiae, Pichia pastoris. nih.govd-nb.infonih.govoup.comnih.govresearchgate.net Recombinant yeast strains engineered to express plant-derived valencene synthases and oxidases have been developed for de novo production from simple carbon sources like glucose. twistbioscience.comd-nb.infonih.gov

Research Findings on Microbial Biotransformation:

| Microorganism | Substrate | Product | Yield/Notes | References |

| Enterobacter sp. | (+)-Valencene | (+)-Nootkatone | Maximum yield around 11-12%. nih.govgoogle.com | nih.govgoogle.com |

| Rhodococcus strain KSM-5706 | Valencene | Nootkatone | Low yields reported. google.com | google.com |

| Chlorella pyrenoidosa | (+)-Valencene | (+)-Nootkatone | Yields exceeding 80% (320 mg/L). nih.gov | nih.gov |

| Chlorella vulgaris | (+)-Valencene | (+)-Nootkatone | Good transformation effect. nih.gov | nih.gov |

| Botryodiplodia theobromae 1368 | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 231.7 ± 2.1 mg/L. researchgate.net | researchgate.net |

| Yarrowia lipolytica 2.2ab | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 216.9 ± 5.8 mg/L; maximum production of 628.41 ± 18.60 mg/l achieved with optimized conditions. nih.govresearchgate.net | nih.govresearchgate.net |

| Phanerochaete chrysosporium | (+)-Valencene | (+)-Nootkatone | Reached concentrations of 100.8 ± 2.6 mg/L. researchgate.net | researchgate.net |

| Saccharomyces cerevisiae (Engineered) | Glucose/FPP/Valencene | (+)-Nootkatone | Production achieved by introducing valencene synthase and oxidases; yields vary based on engineering strategies. twistbioscience.comd-nb.inforesearchgate.netnih.gov | twistbioscience.comd-nb.inforesearchgate.netnih.gov |

| Escherichia coli (Recombinant) | Valencene | Nootkatol, (+)-Nootkatone | CYP109B1 from Bacillus subtilis can catalyze the oxidation. nih.govjst.go.jp | nih.govjst.go.jp |

Chemical Synthesis Methodologies for Nootkatone

Historical and Pioneering Total Synthesis Approaches

Early total synthesis efforts focused on establishing the core bicyclic framework of nootkatone (B190431). These pioneering routes laid the groundwork for subsequent, more refined and stereoselective methods.

(+)-Nopinone, which can be prepared from β-pinene, has also served as a starting material for the synthesis of (+)-nootkatone. nih.govgoogle.comrsc.org A synthesis reported by Yanami et al. in 1980 described a multi-step route from (+)-nopinone, achieving (+)-nootkatone with a reported yield of 14%. nih.govoup.com This synthesis involved steps such as cross-condensation of nopinone (B1589484) with acetaldehyde (B116499) to obtain trans-3-ethylidenenopinone, followed by conjugate addition of methallyltrimethylsilane. google.com

Various cyclohexane (B81311) derivatives have been explored as starting materials for the synthesis of nootkatone. Early studies demonstrated that racemic nootkatone could be synthesized from precursors like 4-acetyl-1-ethoxycyclohexene and dimethyl γ-ketopimelate. nih.govresearchgate.net Other cyclohexane-based routes have utilized compounds such as 4β,4αβ-dimethyl-Δ6,7-octalin-1-one ethylene (B1197577) acetal (B89532) and 5-methyl-3-ethoxy-2-cyclohexenone to synthesize both (±)-nootkatone and (±)-valencene. nih.govoup.com These approaches highlight the versatility of cyclohexanone (B45756) ring systems as building blocks for constructing the nootkatone scaffold.

Routes from (+)-Nopinone

Enantioselective Synthesis Strategies

Achieving enantiomerically pure (+)-nootkatone is crucial for applications where its specific biological activity or fragrance profile is desired. Enantioselective synthesis strategies focus on controlling the stereochemistry at the chiral centers during the synthesis.

Synthesis Data Highlights

| Starting Material | Key Reaction(s) | Reported Yield (%) | Reference |

| (−)-β-Pinene | Acid-catalyzed cyclobutane (B1203170) cleavage-aldol cyclization | 11-14 | researchgate.netmdpi.com |

| (+)-Nopinone | Multi-step (including conjugate addition) | 14 | nih.govoup.com |

| (−)-β-Pinene | Grignard/Anionic Oxy-Cope rearrangement | 31-33 | acs.orglsu.edu |

Acid-Mediated Tandem Cyclization Reactions

Acid-mediated tandem cyclization reactions have been explored for the synthesis of nootkatone, particularly for achieving enantiopure (+)-nootkatone. One notable approach involves starting from (-)-β-pinene, a readily available natural product researchgate.netlsu.edu. This method utilizes an acid-catalyzed cyclobutane cleavage followed by an aldol (B89426) cyclization tandem reaction as a key step researchgate.netmdpi.com.

One-Pot Synthesis and Allylic Oxidation Methods

One-pot synthesis approaches and allylic oxidation methods offer more direct routes to nootkatone, often starting from the more structurally similar precursor, (+)-valencene. (+)-Valencene is a sesquiterpene found in orange oil and is a common starting material for nootkatone synthesis mdpi.comresearchgate.netresearchgate.net. Nootkatone is essentially an oxidized form of valencene (B1682129) twistbioscience.com.

More recent research has focused on developing more efficient and environmentally friendly one-pot synthesis and allylic oxidation methods. One approach involves the use of hydrogen peroxide and amphiphilic molybdate (B1676688) ions for the one-pot catalytic synthesis of (+)-nootkatone from (+)-valencene mdpi.comresearchgate.net. This process can be conducted without a solvent and proceeds through a cascade of three reactions: singlet oxygenation of valencene, followed by a Schenck rearrangement of the resulting hydroperoxide intermediate, and finally, dehydration of the hydroperoxide to yield (+)-nootkatone mdpi.comresearchgate.net. Amphiphilic dimethyldioctyl ammonium (B1175870) molybdate has been shown to play a triple role in this process, catalyzing multiple steps and facilitating product recovery mdpi.comresearchgate.net. This method has achieved an isolated yield of 46.5% at room temperature mdpi.comresearchgate.net.

Other allylic oxidation methods for converting (+)-valencene to (+)-nootkatone include the use of tert-butyl hydroperoxide in combination with silica-supported metal catalysts like Co(OAc)₂, Cu(OAc)₂, or V(OAc)₂ mdpi.com. Copper-aluminum mixed oxides have also been reported as catalysts for the allylic oxidation of (+)-valencene with tert-butyl hydroperoxide, achieving a yield of 40% in the presence of L-proline mdpi.com.

Biocatalytic methods, which often fall under the umbrella of allylic oxidation in terms of the chemical transformation, are also being increasingly explored for the conversion of (+)-valencene to (+)-nootkatone. These methods utilize enzymes or whole-cell systems to perform the oxidation, often under milder conditions. researchgate.netnih.gov For instance, laccase-catalyzed oxidation of (+)-valencene in the presence of an oxygen source can produce valencene hydroperoxide, which can then be degraded to form nootkatone google.com. Microorganisms such as Botryodiplodia theobromae and Yarrowia lipolytica have demonstrated the ability to oxidize (+)-valencene to (+)-nootkatone researchgate.netdaneshyari.com.

Here is a table summarizing some of the reported yields for different synthesis methods:

| Synthesis Method | Starting Material | Oxidizing Agent / Catalyst | Reported Yield |

| Acid-mediated tandem cyclization (Yoshikoshi) | (-)-β-pinene | Acid catalyst | 11-14% researchgate.netmdpi.com |

| Acid-mediated tandem cyclization (Improved) | (-)-β-pinene | Grignard/anionic oxy-Cope | Up to 33% researchgate.netmdpi.com |

| Allylic oxidation | (+)-Valencene | tert-Butyl chromate | 67% researchgate.netthieme-connect.com |

| Allylic oxidation | (+)-Valencene | Sodium dichromate | 45% researchgate.netthieme-connect.com |

| Allylic oxidation | (+)-Valencene | tert-Butyl peracetate (+ chromic acid) | 47% researchgate.net |

| One-pot (Singlet oxygenation, Schenck rearrangement) | (+)-Valencene | H₂O₂, Amphiphilic molybdate ions | 46.5% mdpi.comresearchgate.net |

| Allylic oxidation | (+)-Valencene | tert-Butyl hydroperoxide + Cu-Al mixed oxide | 40% mdpi.com |

| Biocatalysis (Botryodiplodia theobromae) | (+)-Valencene | Whole cell bioconversion | Up to 231.7 mg/L researchgate.netdaneshyari.com |

| Biocatalysis (Yarrowia lipolytica) | (+)-Valencene | Whole cell bioconversion | Up to 216.9 mg/L researchgate.netdaneshyari.com |

Biotechnological Production and Metabolic Engineering of Nootkatone

Microbial Cell Factories for De Novo Nootkatone (B190431) Production

Constructing microbial cell factories and heterologously expressing the relevant enzymes is a promising method for the de novo production of (+)-nootkatone. nih.govoup.com This approach involves engineering microorganisms to synthesize nootkatone from basic substrates, often by introducing genes encoding enzymes from the nootkatone biosynthetic pathway. researchgate.netd-nb.info

Engineered Yeast Strains (e.g., Saccharomyces cerevisiae, Pichia pastoris)

Yeast species, particularly Saccharomyces cerevisiae and Pichia pastoris, have been explored as hosts for de novo nootkatone production due to their established genetic tools and ability to synthesize terpenoid precursors through the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.netscispace.com

Engineered Saccharomyces cerevisiae strains have been developed to produce nootkatone by incorporating genes such as (+)-valencene synthase (CnVS) from Callitropsis nootkatensis and cytochrome P450 enzymes like premnaspirodiene (B1254385) oxygenase (HPO) from Hyoscyamus muticus, along with cytochrome P450 reductase (CPR). researchgate.netnih.govd-nb.infonih.govscispace.com Strategies have focused on enhancing the endogenous MVA pathway to increase the supply of precursors like farnesyl diphosphate (B83284) (FPP), a direct precursor to valencene (B1682129). nih.govresearchgate.netnih.govd-nb.info This includes overexpression of key MVA pathway enzymes and downregulation of competing pathways. researchgate.netnih.govd-nb.info While initial attempts yielded relatively low amounts of nootkatone, subsequent metabolic engineering efforts, such as optimizing the ratio of HPO to CPR and screening effective dehydrogenases for converting the intermediate nootkatol (B1220673) to nootkatone, have significantly improved production. researchgate.netnih.govd-nb.infonih.govacs.org For instance, overexpression of short-chain dehydrogenase/reductase (SDR) family dehydrogenases like ZSD1 and ABA2 in S. cerevisiae increased nootkatone yields. researchgate.netnih.gov Recent studies have achieved remarkable titers of (+)-nootkatone in engineered S. cerevisiae through integrated metabolic engineering strategies, including gene integration, promoter optimization, and signal peptide engineering, reaching up to 6.5 g/L in bioreactor cultivations. acs.org

| Engineered Saccharomyces cerevisiae Strain | Key Engineering Strategies | Nootkatone Titer (mg/L) | Reference |

| Engineered strain combining CnVS, HPO, ATR1, and MVA pathway engineering | Overexpression of CnVS, HPO, ATR1; MVA pathway engineering (e.g., tHMG1 overexpression, ERG9 downregulation) | 59.78 | researchgate.netnih.govd-nb.info |

| Engineered strain with optimized HPO/AtCPR ratio and metabolic engineering | Optimization of HPO/AtCPR ratio, metabolic engineering strategies | 1020 (1.02 g/L) | nih.govacs.org |

| Engineered strain with integrated genes, promoter optimization, signal peptide engineering | Integration of CnVS, HPOV480A/V482A, AtCPR1, ZSD1; ERG9 promoter replacement; linker and promoter optimization; HPOV480A/V482A signal peptide engineering | 6500 (6.5 g/L) | acs.org |

Pichia pastoris (reclassified as Komagataella phaffii) is another yeast species explored for nootkatone production, known for its high enzyme expression capabilities. nih.govgenscript.comresearchgate.netresearchgate.netoup.comresearchgate.net Engineered P. pastoris strains co-expressing enzymes like HPO and CPR have been used for the biotransformation of externally supplied (+)-valencene. genscript.comresearchgate.netgenscript.com.cn To overcome phase-transfer limitations of valencene, intracellular production was achieved by co-expressing valencene synthase. genscript.comresearchgate.netgenscript.com.cn Overexpression of endogenous P. pastoris alcohol dehydrogenase (ADH) and truncated hydroxy-methylglutaryl-CoA reductase (tHmg1p) has been shown to significantly enhance nootkatone yield, reaching 208 mg/L in bioreactor cultivations. genscript.comresearchgate.netgenscript.com.cnnih.gov

Bacterial Platforms (e.g., Escherichia coli)

Escherichia coli has also been investigated as a bacterial host for the heterologous production of nootkatone. nih.govresearchgate.netoup.com While E. coli primarily utilizes the methyl-d-erythritol phosphate (B84403) (MEP) pathway for terpenoid precursor synthesis, it can be engineered to incorporate the necessary enzymes for nootkatone biosynthesis. nih.govgoogle.com Studies have involved expressing valencene synthase and cytochrome P450 enzymes, such as CYP109B1 from Bacillus subtilis, to catalyze the oxidation of (+)-valencene. nih.govglobalresearchonline.net Co-expression with reductase systems, like putidaredoxin (Pdx) and PdR from Pseudomonas putida, is often required for P450 activity. nih.gov Engineered E. coli expressing valencene dioxygenase (ValOx) from Pleurotus sapidus has also been shown to convert (+)-valencene to nootkatone and nootkatol. nih.gov Challenges in E. coli include improving the yield of soluble recombinant proteins and optimizing the balance between the MEP pathway and the introduced nootkatone pathway. nih.gov

Other Microbial Systems (e.g., Yarrowia lipolytica)

Beyond Saccharomyces cerevisiae and Escherichia coli, other microbial systems are being explored for nootkatone production. Yarrowia lipolytica, an unconventional yeast, is considered a potential platform for terpenoid production due to its endogenous MVA pathway and high metabolic fluxes. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com Heterologous biosynthesis of (+)-nootkatone in Y. lipolytica has been achieved by co-expressing valencene synthase and codon-optimized nootkatone synthase and CPR. researchgate.net Engineering strategies, including fusion proteins and overexpression of MVA pathway enzymes, have improved nootkatone titers in Y. lipolytica. researchgate.net While initial yields were in the microgram per liter range, metabolic engineering has increased production significantly. researchgate.net Y. lipolytica has also been used as a whole-cell biocatalyst for the biotransformation of (+)-valencene, achieving high yields in partitioning bioreactors. nih.govoup.comresearchgate.netsci-hub.se

Biotransformation of (+)-Valencene to (+)-Nootkatone

Biotransformation, the conversion of a substrate into a product using biological systems, is a significant approach for nootkatone production, particularly the oxidation of (+)-valencene to (+)-nootkatone. nih.govnih.govresearchgate.netoup.comresearchgate.netresearchgate.netnih.govrsc.orgscispace.com This method is attractive because (+)-valencene is more readily available, often as a byproduct of the citrus industry. genscript.comresearchgate.net The conversion typically involves the introduction of oxygen functional groups onto the valencene structure. nih.gov

Whole-Cell Biocatalysis (Fungi, Bacteria, Microalgae, Plant Cells)

Whole-cell biocatalysis utilizes intact microbial or plant cells containing the necessary enzymatic machinery to convert (+)-valencene to (+)-nootkatone. nih.govnih.govresearchgate.netresearchgate.netoup.comresearchgate.netcolab.ws This approach leverages the natural metabolic capabilities of the host organisms or engineered pathways within them.

Various microorganisms have been investigated for their ability to biotransform (+)-valencene:

Fungi: Several fungal strains have demonstrated efficacy in converting (+)-valencene to (+)-nootkatone. Mucor sp. has been reported to yield 82% (328 mg/L) nootkatone from (+)-valencene. nih.govoup.comjst.go.jpresearchgate.net Plant pathogenic fungi like Botryosphaeria dothidea and Botryodiplodia theobromae have shown yields ranging from 42% to 84% (168-336 mg/L). nih.govoup.comjst.go.jpresearchgate.net Phanerochaete chrysosporium and Yarrowia lipolytica have also been reported as effective whole-cell biocatalysts. nih.govoup.comresearchgate.net Y. lipolytica 2.2ab achieved a high yield of 852.3 mg/L in a partitioning bioreactor. nih.govoup.com

Bacteria: Certain bacterial species, including Rhodococcus species, have been used for the biotransformation of (+)-valencene. nih.govresearchgate.net Rhodococcus KSM-5706 converted (+)-valencene with a yield of 0.5 mol% (50 mg/L). nih.gov Engineered Escherichia coli expressing specific cytochrome P450 enzymes has also been employed as whole-cell biocatalysts for this conversion. nih.govglobalresearchonline.net

Microalgae: Green algae, such as Chlorella fusca var. vacuolata, have shown the ability to transform (+)-valencene to (+)-nootkatone, with reported yields of 63% (252 mg/L). nih.govglobalresearchonline.netoup.comresearchgate.netjst.go.jp Microalgae offer the advantage of using light energy for growth, potentially simplifying large-scale cultivation. nih.govoup.com

Plant Cells: Cultured plant cells can also perform the biotransformation of (+)-valencene. While less extensively studied than microbial systems for nootkatone production, plant cell cultures have been explored for the bioconversion of other terpenoids. researchgate.netcolab.ws

Table summarizing selected whole-cell biotransformation yields:

| Organism | Substrate | Nootkatone Yield / Titer | Reference |

| Mucor sp. | (+)-Valencene | 82% (328 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |

| Botryosphaeria dothidea | (+)-Valencene | 42-84% (168-336 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |

| Botryodiplodia theobromae | (+)-Valencene | 42-84% (168-336 mg/L) | nih.govoup.comjst.go.jpresearchgate.net |

| Yarrowia lipolytica 2.2ab | (+)-Valencene | 852.3 mg/L | nih.govoup.comresearchgate.net |

| Rhodococcus KSM-5706 | (+)-Valencene | 0.5 mol% (50 mg/L) | nih.gov |

| Chlorella fusca var. vacuolata | (+)-Valencene | 63% (252 mg/L) | nih.govglobalresearchonline.netoup.comresearchgate.netjst.go.jp |

Cell-Free Enzymatic Bioconversions

Cell-free enzymatic bioconversion utilizes isolated enzymes or enzyme cocktails to catalyze the conversion of (+)-valencene to (+)-nootkatone outside of a living cell. nih.govresearchgate.net This approach can offer advantages in terms of control over the reaction environment and product purity. Enzymes involved in this conversion include cytochrome P450 enzymes, laccases, and lipoxygenases. nih.govresearchgate.net

Engineered cytochrome P450 enzymes, such as variants of P450cam from Pseudomonas putida and P450BM-3 from Bacillus megaterium, have been shown to transform (+)-valencene to (+)-nootkatone, although often with varying selectivity and production of byproducts like nootkatol. nih.govrsc.org CYP109B1 from Bacillus subtilis is another P450 enzyme capable of catalyzing this oxidation. nih.govrsc.org

Cell-free systems using enzymes like dye-decolorizing peroxidase combined with laccase have also demonstrated efficient conversion of (+)-valencene to (+)-nootkatone, achieving high concentrations. researchgate.net These enzymatic approaches offer an environmentally friendly alternative to chemical oxidation methods. nih.gov

Optimization of Biocatalytic Routes via Allylic Oxidation

A prominent biocatalytic route for nootkatone production involves the allylic oxidation of (+)-valencene. This process allows for the production of natural (+)-nootkatone under mild reaction conditions and can achieve high yields. nih.govresearchgate.net The conversion of (+)-valencene to (+)-nootkatone typically proceeds through a two-step process involving regioselective hydroxylation of (+)-valencene at the C-2 position to form (trans)-nootkatol, followed by oxidation of (trans)-nootkatol to (+)-nootkatone. researchgate.net

Various biocatalysts have been explored for this transformation, including whole-cell systems of fungi, bacteria, and plants, as well as cell extracts and purified enzymes. nih.govnih.gov Fungal strains such as Botryosphaeria theobromae, Phanerochaete chrysosporium, and Yarrowia lipolytica have demonstrated effective oxidation of (+)-valencene to (+)-nootkatone. oup.com For instance, Y. lipolytica 2.2ab achieved a high production of 852.3 mg/l (+)-nootkatone in a partitioning bioreactor, and optimization of catalytic conditions in shake flasks reached 628.41 ± 18.60 mg/l. oup.com

Bacterial cytochrome P450 monooxygenases have also been investigated for the allylic oxidation of valencene. CYP105B1 from Bacillus subtilis has been shown to catalyze the oxidation of (+)-valencene, producing a mixture of products including Z- and E-nootkatol and (+)-nootkatone. uni-stuttgart.de Engineered cytochrome P450 enzymes, such as variants of CYP101A1 (P450cam) and CYP102A1 (P450BM-3), have also demonstrated the ability to transform (+)-valencene to (+)-nootkatone. nih.gov

Metabolic Engineering Strategies for Enhanced Yield

Metabolic engineering plays a crucial role in enhancing nootkatone production in microbial hosts by optimizing the flow of metabolites towards the nootkatone biosynthetic pathway. oup.commdpi.com Strategies focus on increasing the availability of the precursor farnesyl diphosphate (FPP) and improving the efficiency of the enzymes involved in the conversion of FPP to nootkatone. d-nb.infobohrium.com

The mevalonate (MVA) pathway is the primary route for the biosynthesis of FPP, the precursor for sesquiterpenes like valencene and nootkatone. mdpi.comd-nb.info Engineering the MVA pathway is a key strategy to increase FPP supply. Overexpression of a truncated form of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1 in S. cerevisiae) has been shown to significantly increase the production of (+)-valencene. d-nb.infonih.gov This enzyme catalyzes the reduction of HMG-CoA to mevalonate, a committed step in the pathway. numberanalytics.comresearchgate.net

Studies have demonstrated that optimizing the expression and activity of tHMG-CoA reductase, often in combination with other MVA pathway modifications, leads to enhanced precursor availability for sesquiterpene synthesis. d-nb.infonih.govresearchgate.net For example, overexpression of tHMG1 in S. cerevisiae, along with other strategies, contributed to a significant increase in (+)-valencene production. d-nb.infonih.gov

The conversion of FPP to nootkatone involves several enzymatic steps, including the cyclization of FPP to valencene catalyzed by valencene synthase, and the subsequent oxidation of valencene to nootkatone, often mediated by cytochrome P450 enzymes and reductases. nih.govresearchgate.net Overexpression of these key enzymes is critical for improving nootkatone yield.

Overexpression of (+)-valencene synthase (such as CnVS from Callitropsis nootkatensis) is essential for efficiently converting FPP to (+)-valencene. d-nb.infonih.gov However, the catalytic efficiency of valencene synthase can be a limiting factor, and efforts have focused on identifying or engineering more effective variants. d-nb.info

Cytochrome P450 monooxygenases, often coupled with cytochrome P450 reductases (CPRs), play a significant role in the oxidation of valencene to nootkatol and subsequently to nootkatone. nih.govresearchgate.net Overexpression of specific cytochrome P450 enzymes, such as the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, in combination with CPRs (like ATR1 from Arabidopsis thaliana), has been explored to enhance valencene oxidation. nih.govnih.gov Optimizing the synergistic ratio of P450 and CPR has been shown to improve (+)-valencene oxidation efficiency. mdpi.comacs.org

Further oxidation of the intermediate β-nootkatol to (+)-nootkatone is catalyzed by dehydrogenases, including enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net Screening and overexpressing effective dehydrogenases, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have been shown to increase nootkatone production. nih.govresearchgate.net

Research findings illustrate the impact of overexpressing these enzymes:

| Enzyme(s) Overexpressed | Host Organism | Key Outcome / Yield | Source |

| CnVS, tHMG1, downregulating ERG9 | Saccharomyces cerevisiae | Increased (+)-valencene production to 217.95 mg/L. | d-nb.infonih.gov |

| HPO (variant V482I/A484I), ATR1 | Saccharomyces cerevisiae | Predominantly produced β-nootkatol, minor (+)-nootkatone (9.66 mg/L). | nih.govresearchgate.net |

| HPO, ATR1, ZSD1 | Saccharomyces cerevisiae | (+)-Nootkatone yield increased to 59.78 mg/L. | nih.govresearchgate.net |

| HPO, ATR1, ABA2 | Saccharomyces cerevisiae | (+)-Nootkatone yield increased to 53.48 mg/L. | nih.govresearchgate.net |

| Valencene synthase, CYP71AV8 | Yeast strain WAT11 | (+)-Valencene: 1.36 mg/l, (+)-Nootkatone: 0.04 mg/l. | oup.com |

| CYP71D51v2, P450-reductase | Saccharomyces cerevisiae | Produced β-nootkatol and (+)-nootkatone. | oup.comnih.gov |

| CYP706M1, (+)-valencene synthase | Yeast strain WAT11 | (+)-Nootkatone yield of 144 ± 10 μg/l. | nih.gov |

| P. pastoris alcohol dehydrogenase, tHmg1p | Pichia pastoris | (+)-Nootkatone yield enhanced to 208 mg/L in bioreactor cultivations. | researchgate.netgenscript.com |

| HPO, AtCPR, ADH1 | Saccharomyces cerevisiae | Produced β-nootkatol (170.5 mg L−1) and (+)-nootkatone (45.6 mg L−1) in resting cells. | rsc.org |

To maximize the metabolic flux towards nootkatone production, it is often necessary to downregulate or disrupt competing metabolic pathways that divert FPP or other precursors. oup.comresearchgate.net In Saccharomyces cerevisiae, a major competing pathway is the ergosterol (B1671047) biosynthesis pathway, which also utilizes FPP. d-nb.infonih.gov Downregulating the squalene (B77637) synthase enzyme (ERG9), a key enzyme in the ergosterol pathway, has been shown to increase the availability of FPP for valencene synthesis and subsequently nootkatone production. d-nb.infonih.govnih.gov This is often achieved by replacing the native ERG9 promoter with a regulatable promoter. d-nb.infodtu.dk

Other strategies for downregulating competing pathways or enhancing the target pathway's competitiveness have also been explored in metabolic engineering efforts for terpenoid production. bohrium.combiorxiv.org

Overexpression of Key Synthases and Oxidases (e.g., valencene synthase, cytochrome P450, reductases)

Plant Cell Culture and Tissue Culture Approaches

Plant cell culture and tissue culture techniques offer alternative biotechnological methods for producing nootkatone, leveraging the natural biosynthetic capabilities of plants. researchgate.netresearchgate.net These methods can provide a controlled environment for the production of plant-derived secondary metabolites, independent of seasonal and geographical variations. researchgate.netmdpi.com

Suspension cultures of certain plant species have been shown to biotransform valencene into nootkatone. For example, suspension cultures of Gynostemma pentaphyllum have been reported to convert valencene into nootkatone as the major product, along with nootkatol as a minor product. colab.ws Other cultured plant cells, such as those from Caragana chamlagu and Hibiscus cannabinus, have also been investigated for their ability to perform this biotransformation. colab.ws

Plant cell suspension culture is considered a promising method for large-scale production of plant-derived secondary metabolites due to its cost-effectiveness and the totipotency of plant cells. encyclopedia.pub While plant tissue and organ cultures are also used, cell suspension cultures are often preferred for industrial applications in bioreactors. encyclopedia.pub Success in plant cell culture for secondary metabolite production depends on factors such as the induction of friable callus and the composition of the culture medium. researchgate.netencyclopedia.pub

While plant cell culture offers advantages in producing "natural" compounds, challenges remain in optimizing yields and scaling up production compared to some microbial systems. mdpi.comencyclopedia.pub

Structure Activity Relationships Sar of Nootkatone and Its Analogues

Impact of Nootkatone (B190431) Structural Features on Biological Activity

Role of the Ketone Group and Enone Functionality

Nootkatone contains a ketone group conjugated with a double bond, forming an α,β-unsaturated ketone, or enone, functionality ebi.ac.ukwikipedia.org. This enone system is often implicated in the biological activity of molecules through various mechanisms, such as Michael addition reactions with biological nucleophiles. Studies on nootkatone analogues suggest that this functional group plays a significant role in its activity. For instance, modifications or reactions involving the carbonyl group have been utilized as starting points for synthesizing diverse nootkatone analogues, highlighting its importance as a reactive center tandfonline.comnih.govtandfonline.com. The electrophilic nature of the cyclic enone in nootkatone has been compared to other cyclic enones and natural products, indicating its potential to interact with biological targets rsc.org.

Influence of Chirality and Stereochemistry

Nootkatone possesses chiral centers, and its biological activity is highly dependent on its specific stereochemistry wikidata.orgacademie-sciences.fr. The most commonly studied and naturally abundant form is (+)-nootkatone, which has a distinct grapefruit aroma and associated bioactivities wikipedia.orgnih.govfragranceu.com. The presence of chiral centers means that nootkatone can exist as multiple stereoisomers brainly.com. The theoretical maximum number of stereoisomers for nootkatone, based on its two chiral centers, is four brainly.com. Research indicates that different enantiomers of chiral molecules can exhibit vastly different biological activities due to their specific interactions with chiral biological receptors and enzymes academie-sciences.fr. For example, (+)-nootkatone and its enantiomer, (-)-nootkatone, have significantly different odor profiles and thresholds, underscoring the impact of stereochemistry on their interaction with olfactory receptors academie-sciences.frresearchgate.net. Similarly, the biological effects, such as insecticidal or antimicrobial activity, can be influenced by the specific stereoisomer thegoodscentscompany.comontosight.ai.

Design and Synthesis of Nootkatone Derivatives

The desire to explore and potentially enhance the biological activities of nootkatone has led to the design and synthesis of numerous derivatives and analogues.

Development of Nootkatone Analogues with Diverse Skeletons

Synthetic efforts have focused on creating nootkatone analogues that feature modifications to the core sesquiterpene skeleton while retaining some key structural elements. Approaches utilizing the carbonyl group as a starting point have enabled the synthesis of a collection of ring-distorted analogues, contributing to the understanding of how skeletal changes impact activity tandfonline.comnih.govtandfonline.com. This diversity-oriented synthesis (DOS) approach allows for the generation of compounds with varied three-dimensional arrangements and functional group presentations mdpi.com.

Derivatives with Specific Functional Group Modifications (e.g., amine, thiazole (B1198619) fused, 1,10-dihydro-, tetrahydro-)

Specific modifications to the functional groups on the nootkatone skeleton have been explored to tune its biological properties.

Amine Derivatives: Introduction of amine groups into nootkatone derivatives has been reported to result in compounds with stronger insecticidal activity compared to the parent nootkatone researchgate.netresearchgate.net.

Thiazole Fused Derivatives: Fusing a thiazole ring onto the nootkatone structure has yielded derivatives with potent antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus and Enterococcus faecium researchgate.netresearchgate.netnih.govnih.gov. These studies have shown promising minimum inhibitory concentration (MIC) values for some of these fused-thiazole compounds nih.gov.

1,10-Dihydro- and Tetrahydro- Derivatives: Reduction of the double bonds in nootkatone leads to derivatives like 1,10-dihydronootkatone and tetrahydronootkatone globalresearchonline.net. These saturated or partially saturated analogues can exhibit different biological activities compared to nootkatone, as the presence and position of double bonds influence the molecule's shape, flexibility, and electronic properties thegoodscentscompany.comglobalresearchonline.net. 1,10-Dihydronootkatone has a PubChem CID of 6427078 nih.gov.

Correlation Between Structural Modifications and Bioactivity Spectrum

Enhanced Insecticidal Activity of Derivatives

Numerous studies have demonstrated that modifications to the nootkatone structure can significantly enhance its insecticidal activity against various pests. The introduction of amine groups onto the nootkatone parent structure has been shown to result in derivatives with stronger insecticidal effects compared to nootkatone itself against insects such as Mythimna separata, Myzus persicae, and Plutella xylostella. acs.orgx-mol.netnih.gov For instance, certain amine derivatives displayed more promising growth inhibitory effects against M. separata than the botanical insecticide toosendanin. acs.orgx-mol.netnih.gov Compound 3o, an amine derivative, exhibited particularly potent aphicidal activity against M. persicae, demonstrating an LD50 value significantly lower than that of rotenone. acs.orgx-mol.netnih.gov Similarly, compounds 3g and 3n showed superior larvicidal activity against P. xylostella compared to rotenone. acs.orgx-mol.netnih.gov

Further structural modifications, such as the incorporation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties as thioethers at the C-13 position of (+)-nootkatone, have also led to derivatives with enhanced insecticidal properties. nih.govx-mol.comacs.org SAR analysis of these thioether derivatives revealed that the presence of halophenyl groups within the 1,3,4-oxadiazole or thiadiazole ring generally resulted in more active compounds against M. separata, M. persicae, and P. xylostella. nih.govacs.org Compound 8c, a thioether derivative, showed notable growth inhibitory activity against M. separata and potent aphicidal activity against M. persicae. nih.govacs.org Compound 8s exhibited strong larvicidal activity against P. xylostella. nih.govacs.org Another derivative, 3β-hydroxynootkatone, synthesized semi-synthetically, has also been reported to exhibit higher insecticidal activity than the parent compound. researchgate.net

Antimicrobial Activity of Fused-Thiazole Derivatives

The synthesis of fused-thiazole derivatives of nootkatone has yielded compounds with potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Research has shown that some of these fused-thiazole derivatives exhibit minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against these bacterial strains. researchgate.netnih.gov Catechol-derived nootkatone-fused thiazole compounds have demonstrated good antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported to be as low as 3.12 µg/mL. digitellinc.com

SAR studies on these chimeric thiazolo-nootkatone compounds have provided insights into the structural requirements for their antimicrobial efficacy. It has been observed that a p-hydroxy group on the aromatic ring fused to the thiazole moiety is important for potent activity. nih.gov The presence of a m-hydroxy group alongside the p-hydroxy group further increased the activity of the resulting compound. nih.gov Conversely, a m-hydroxy group without a p-hydroxy group did not result in significant activity. nih.gov

Table 1: Representative Antimicrobial Activities of Fused-Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Source |

| Fused-thiazole derivative | Staphylococcus aureus | ≤ 1.56 | researchgate.netnih.gov |

| Fused-thiazole derivative | Enterococcus faecium | ≤ 1.56 | researchgate.netnih.gov |

| Catechol-derived fused thiazole | MRSA | ≤ 3.12 | digitellinc.com |

| Compound 16 (Catechol-derived fused thiazole) | Staphylococcus aureus (various strains) | ≤ 3.12 | nih.gov |

| Compound 16 | Staphylococcus epidermidis | 3.12 | nih.gov |

| Compound 16 | Enterococcus faecium | 1.56 | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Nootkatone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and provides further insights into the structural features that govern activity. QSAR studies have been applied to various nootkatone analogues to understand and predict their biological effects. peeref.comresearchgate.netnih.govresearchgate.netresearcher.life

For nootkatone-derived pyrazole-amide compounds, a 3D-QSAR model has been developed to investigate their antiproliferative activities. peeref.com This model helps in understanding the structural requirements for activity against certain cancer cells. peeref.com In the context of insecticidal activity, a QSAR model was established to predict the larvicidal activity of plant-derived molecules, including nootkatone, against Aedes aegypti. researchgate.net This model utilized non-conformational descriptors to correlate structural features with larvicidal potency. researchgate.net

Furthermore, 3D-QSAR studies, such as those employing the CoMFA method, have been conducted on nootkatone-based thiazole-hydrazone compounds to explore the relationship between their molecular structures and antifungal activity, particularly against Physalospora piricola. nih.govresearchgate.net These models provide detailed spatial and electronic requirements for optimal antifungal activity. researchgate.net QSAR modeling in general has been instrumental in elucidating the key structural factors influencing the activity of nootkatone derivatives, often highlighting the predominance of steric fields in their interactions. researcher.life These computational approaches complement experimental SAR studies, providing a powerful tool for the rational design and optimization of nootkatone-based bioactive compounds.

Table 3: Examples of QSAR Modeling Applications on Nootkatone Analogues

| Compound Class | Biological Activity Studied | QSAR Method Used | Key Findings/Application | Source |

| Pyrazole-amide derivatives | Antiproliferative activity | 3D-QSAR | Relationship between structure and activity against cancer cells | peeref.com |

| Plant-derived molecules (incl. Nootkatone) | Larvicidal activity (Aedes aegypti) | QSAR (non-conformational descriptors) | Prediction of larvicidal potency | researchgate.net |

| Thiazole-hydrazone derivatives | Antifungal activity (Physalospora piricola) | 3D-QSAR (CoMFA) | Relationship between structure and antifungal activity | nih.govresearchgate.net |

| Various derivatives | Biological activities | 3D-QSAR | Elucidation of structural factors (e.g., steric fields) | researcher.life |

Molecular Mechanisms of Nootkatone Biological Activities in Vitro and Preclinical Models

Anti-inflammatory Molecular Mechanisms

The anti-inflammatory actions of nootkatone (B190431) are multifaceted, involving the intricate regulation of various cellular processes that contribute to the inflammatory response. nih.govmdpi.commdpi.comresearchgate.net

Modulation of Signal Transduction Pathways (e.g., NF-κB Pathway Inhibition)

A primary mechanism by which nootkatone exerts its anti-inflammatory effects is through the modulation of crucial signal transduction pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.commdpi.comresearchgate.netsciopen.comnih.govmdpi.com NF-κB is a key transcriptional factor that plays a central role in initiating and amplifying inflammatory responses by regulating the expression of numerous genes involved in inflammation. mdpi.comresearchgate.net

Studies have shown that nootkatone can inhibit the activation of NF-κB in various cell types and animal models. For instance, research in mice models of acute and chronic inflammation demonstrated that nootkatone treatment was associated with the inhibition of inflammatory signaling pathways, including those that activate NF-κB. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, nootkatone inhibited NF-κB activity. nih.gov Furthermore, studies on diesel exhaust particles (DEP)-induced lung injury in mice concluded that nootkatone prevented inflammation through a mechanism involving the inhibition of NF-κB activation. nih.gov In a model of carbon tetrachloride-induced acute liver injury in mice, nootkatone supplementation significantly downregulated the expression of NF-κB mRNA in liver tissues. mdpi.com Similarly, in a unilateral ureteral obstructive mouse model, nootkatone treatment suppressed the expression of inflammatory markers, such as NF-κB, in the kidneys. mdpi.com Research on melamine-evoked hepatotoxicity in rats also indicated that nootkatone alleviated inflammatory changes by substantially reducing NF-κB expression levels in liver cells in a dose-dependent manner. mdpi.com The potential molecular mechanisms of nootkatone's anti-inflammatory activities are suggested to be related to the downregulation of NF-κB, along with other pathways like AMPK and Toll-like receptor 4 (TLR4). mdpi.comresearchgate.net

Regulation of Inflammatory Gene Expression

Nootkatone has been shown to regulate the expression of genes involved in the inflammatory response. nih.govmdpi.com By modulating signal transduction pathways like NF-κB, which directly influences gene transcription, nootkatone can impact the cellular machinery responsible for producing inflammatory mediators. mdpi.comresearchgate.net Studies have demonstrated that nootkatone can suppress the expression of various inflammatory genes. For example, in LPS-stimulated BV2 microglial cells, nootkatone inhibited the expression of pro-inflammatory cytokines and enzymes. nih.gov In liver tissues of mice with carbon tetrachloride-induced injury, nootkatone supplementation downregulated the expression of NF-κB mRNA. mdpi.com These findings suggest that nootkatone's anti-inflammatory effects are, at least in part, mediated by its ability to regulate the transcription of inflammatory genes. nih.govmdpi.commdpi.com

Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6, IL-18)

A significant aspect of nootkatone's anti-inflammatory activity is its ability to inhibit the production and release of key pro-inflammatory cytokines. nih.govmdpi.comsciopen.commdpi.comresearchgate.netresearchgate.netfrontiersin.orgviamedica.pl These cytokines, such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-18 (IL-18), play critical roles in initiating and propagating inflammatory cascades. nih.govviamedica.plthermofisher.com

Multiple studies have reported that nootkatone treatment leads to decreased levels of these cytokines in various inflammatory models. In murine models of acute inflammation, nootkatone inhibited the production of IL-1β and TNF-α. nih.govresearchgate.net In a carrageenan-induced pleurisy model, mice treated with nootkatone showed significantly reduced concentrations of IL-1β and TNF-α in pleural lavages. nih.gov Research on cognitive impairment and dementia in rats indicated that nootkatone treatment reduced the levels of TNF-α, IL-1β, and IL-6. nih.gov Nootkatone supplementation in mice with carbon tetrachloride-induced liver injury effectively inhibited the expression of IL-1β, IL-6, and TNF-α proteins. mdpi.com In a non-alcoholic fatty liver disease (NAFLD) mouse model, nootkatone suppressed hepatic inflammation by decreasing the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-18. sciopen.comfrontiersin.org Studies on melamine-evoked hepatotoxicity and nephrotoxicity in rats also demonstrated that nootkatone significantly suppressed inflammatory markers, including IL-1β and TNF-α. mdpi.comresearchgate.net Furthermore, in a rat model of ligature-induced periodontitis, nootkatone treatment decreased the concentrations of IL-1β, IL-6, and TNF-α in gingival tissues. viamedica.pl

Here is a summary of the effects of Nootkatone on pro-inflammatory cytokines in different models:

| Inflammatory Model | Species | Cytokines Inhibited by Nootkatone | Source |

| Acute inflammation models (carrageenan-induced) | Mice | IL-1β, TNF-α | nih.govresearchgate.net |

| Carrageenan-induced pleurisy | Mice | IL-1β, TNF-α | nih.gov |

| Cognitive impairment and dementia | Rats | TNF-α, IL-1β, IL-6 | nih.gov |

| Carbon tetrachloride-induced acute liver injury | Mice | IL-1β, IL-6, TNF-α | mdpi.com |

| Non-alcoholic fatty liver disease (NAFLD) | Mice | TNF-α, IL-1β, IL-18, IL-6 | sciopen.comfrontiersin.org |

| Melamine-evoked hepatotoxicity | Rats | IL-1β, IL-6, TNF-α | mdpi.com |

| Melamine-mediated nephrotoxicity | Rats | IL-1β, TNF-α | researchgate.net |

| Ligature-induced periodontitis | Rats | IL-1β, IL-6, TNF-α | viamedica.pl |

Suppression of Inflammatory Enzymes (e.g., COX-2, iNOS, Myeloperoxidase)

Nootkatone has also been shown to suppress the activity and expression of key inflammatory enzymes that contribute to the inflammatory process. nih.govmdpi.comnih.govmdpi.comresearchgate.netwisdomlib.org These enzymes, including Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Myeloperoxidase (MPO), are involved in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, as well as contributing to tissue damage. nih.govmdpi.comwisdomlib.org

Research indicates that nootkatone can inhibit these enzymes. In silico analysis suggested that nootkatone's anti-inflammatory effects might occur due to the inhibition of COX-2 activity. nih.govresearchgate.net Studies have shown that nootkatone significantly reduced the activities of inflammatory enzymes such as COX-2 and iNOS. nih.gov In LPS-stimulated BV2 microglial cells, nootkatone inhibited the expression of iNOS and COX-2. nih.gov In murine models of acute inflammation, nootkatone treatment inhibited myeloperoxidase (MPO) production. nih.govresearchgate.net In a carrageenan-induced peritonitis model, nootkatone significantly inhibited leukocyte recruitment associated with decreased concentrations of MPO. nih.gov In a unilateral ureteral obstructive mouse model, nootkatone suppressed the expression of inflammatory markers, including COX-2, in the kidneys. mdpi.com Melamine-evoked hepatotoxicity studies suggested a possible reduction in cyclooxygenase-2 and iNOS activities due to nootkatone. mdpi.com

Here is a summary of the effects of Nootkatone on inflammatory enzymes in different models:

| Inflammatory Model | Species | Enzymes/Activity Suppressed by Nootkatone | Source |

| Acute inflammation models (carrageenan-induced) | Mice | MPO | nih.govresearchgate.net |

| In silico analysis | - | COX-2 | nih.govresearchgate.net |

| Various models (general finding) | - | COX-2, iNOS | nih.gov |

| LPS-stimulated BV2 microglial cells | In vitro | iNOS, COX-2 | nih.gov |

| Carrageenan-induced peritonitis | Mice | MPO | nih.gov |

| Unilateral ureteral obstructive mouse model | Mice | COX-2 | mdpi.com |

| Melamine-evoked hepatotoxicity | Rats | COX-2, iNOS (suggested) | mdpi.com |

Modulation of MAPK Signaling Cascades (e.g., p38, JNK, ERK)

Nootkatone has also been reported to modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular responses to inflammatory stimuli. nih.govfrontiersin.orgdntb.gov.uaresearchgate.netmdpi.com The p38, JNK (c-Jun N-terminal kinase), and ERK (Extracellular signal-regulated kinase) pathways are prominent MAPK cascades involved in the production of inflammatory cytokines and enzymes. nih.govfrontiersin.orgmdpi.com

Studies suggest that nootkatone can inhibit the activity of certain MAPK components. Previous research indicated that nootkatone suppressed the expression of chemokines by inhibiting MAP kinases, including p38. nih.gov In LPS-stimulated BV2 microglial cells, nootkatone inhibited the activities of Akt, p38 MAPK, and NF-κB. nih.gov Research on metabolic-associated fatty liver disease (MAFLD) in mice showed that nootkatone significantly inhibited MAPK activity, especially the p38 and JNK signaling pathways, both in vitro and in vivo. frontiersin.orgdntb.gov.ua This inhibition of MAPK signaling is suggested to be associated with nootkatone's potent anti-inflammatory capability. frontiersin.org In a rat model of myocardial infarction, nootkatone attenuated inflammation by modulating altered TLR4-NFκB/MAPK signaling. researchgate.net

Here is a summary of the effects of Nootkatone on MAPK signaling in different models:

| Inflammatory Model | Species | MAPK Components Modulated by Nootkatone | Source |

| HaCaT cells (chemokine suppression) | In vitro | p38 (inhibition) | nih.gov |

| LPS-stimulated BV2 microglial cells | In vitro | p38 (inhibition) | nih.gov |

| Metabolic-associated fatty liver disease (MAFLD) | Mice | p38, JNK (inhibition) | frontiersin.orgdntb.gov.ua |

| Myocardial infarction (TLR4-NFκB/MAPK signaling) | Rats | MAPK signaling (modulation) | researchgate.net |

Attenuation of Calcium Influx through CRAC Channels

Recent research has highlighted the potential of nootkatone to modulate calcium signaling pathways, specifically by attenuating calcium influx through Calcium Release-Activated Channels (CRAC). nih.govmdpi.comnih.govresearchgate.netresearchgate.net CRAC channels play a vital role in immune cell activation and proliferation, processes that are central to the inflammatory response. nih.govmdpi.comnih.govresearchgate.netescholarship.org

Studies using electrophysiological techniques in HEK293T cells overexpressing CRAC channel proteins have demonstrated the inhibitory effects of nootkatone on CRAC channel currents in a dose-dependent manner. nih.govnih.gov Furthermore, research observed that nootkatone treatment attenuated calcium influx through activated CRAC channels in T lymphocytes, suggesting a role in regulating inflammatory T cell activation. nih.govresearchgate.net These findings indicate that nootkatone may act as a natural compound that modulates calcium signaling pathways by targeting key ion channels like CRAC channels, holding promise as a potential therapeutic agent for inflammatory disorders. nih.govmdpi.comnih.govresearchgate.netescholarship.org The inhibition of CRAC channels by nootkatone has been confirmed through patch clamp analysis. researchgate.net

Here is a summary of the effects of Nootkatone on Calcium Influx through CRAC Channels:

| Cell Type/Model | Effect on CRAC Channels | Outcome | Source |

| HEK293T cells overexpressing CRAC channels | Dose-dependent inhibition of currents | - | nih.govnih.gov |

| Inflammatory T cell activation | Attenuation of calcium influx | Suggested role in regulating T cell activation | nih.govresearchgate.net |

| HEK293T cells overexpressing hORAI1 and hSTIM1 | Inhibition of CRAC current | Confirmed by patch clamp analysis | researchgate.net |

Antagonism of Histamine (B1213489) Receptor Type 1 (H1)

In silico analysis has suggested that nootkatone's anti-inflammatory effects may involve antagonism of the histamine receptor type 1 (H1). nih.govresearchgate.net The H1 receptor plays a crucial role in mediating allergic responses, with its activation leading to effects such as increased vascular permeability, stimulation of sensory nerves, and promotion of eosinophil chemotaxis, contributing to symptoms like sneezing and nasal congestion. news-medical.netebi.ac.uk While in silico studies propose this mechanism, further in vitro and in vivo investigations are required to fully characterize nootkatone's effects on the H1 receptor. nih.gov

Antioxidant Mechanisms

Nootkatone has demonstrated potent antioxidant activity through several mechanisms, including direct free radical scavenging, activation of endogenous antioxidant defense systems, and prevention of lipid peroxidation. mdpi.comglobalresearchonline.netnih.govresearchgate.netmdpi.com

Direct Free Radical Scavenging Capabilities (e.g., Peroxyl, Hydroxyl Radicals)

Nootkatone possesses the potential to directly scavenge free radicals. mdpi.com Its structure, containing a conjugated double bond, may enable it to donate electrons to reactive species. googleapis.com While specific detailed research findings on nootkatone's direct scavenging of peroxyl and hydroxyl radicals were not extensively detailed in the provided search results, the general mechanism of direct free radical capture by sesquiterpene ketones like nootkatone has been proposed as a contributor to its antioxidant effects. mdpi.comrsc.orgmdpi.com Studies on other compounds and extracts highlight methods for assessing hydroxyl and peroxyl radical scavenging activity using assays like the Fenton system and FRAP/ORAC assays, respectively. nih.govrsc.org

Activation of Endogenous Antioxidant Defense Systems

Nootkatone has been shown to activate the body's own defense mechanisms against oxidative stress, primarily through the modulation of key signaling pathways and the upregulation of antioxidant enzymes. mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org

A significant mechanism by which nootkatone exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgviamedica.plresearchgate.netresearchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying genes, including HO-1. viamedica.plresearchgate.netnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it promotes the transcription of these protective genes. nih.gov

Studies in various preclinical models have shown that nootkatone treatment leads to increased expression of both Nrf2 and HO-1. semanticscholar.orgviamedica.plresearchgate.netresearchgate.netnih.gov For instance, in a mouse model of carbon tetrachloride (CCl4)-induced nephrotoxicity, nootkatone supplementation upregulated the mRNA expression of Nrf2 and HO-1 in kidney tissues. semanticscholar.orgnih.gov Similarly, in a rat model of periodontitis, nootkatone increased Nrf2 and HO-1 protein expression in periodontal tissues. viamedica.pl In vitro studies in adipocytes also demonstrated that nootkatone treatment increased Nrf2 and HO-1 protein levels in a concentration-dependent manner. nih.gov

The activation of the Nrf2/HO-1 pathway by nootkatone is considered a key mechanism contributing to its protective effects against oxidative damage in various tissues. researchgate.netsemanticscholar.orgviamedica.plresearchgate.netnih.gov

Here is a table summarizing the effect of Nootkatone on NRF2 and HO-1 protein levels in adipocytes:

| Nootkatone Concentration (µM) | NRF2 Levels (% Increase) | HO-1 Protein Levels (% Increase) |

| 50 | 2 | Not significantly increased |

| 100 | 11 | 10 |

| 200 | 15 | 48 |

*Data derived from research on adipocytes nih.gov.

Nootkatone has been shown to enhance the activity and expression of key endogenous antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inresearchgate.netresearchgate.net These enzymes constitute the first line of defense against reactive oxygen species (ROS), catalyzing the detoxification of superoxide radicals and hydrogen peroxide. researchgate.net

Research in various models indicates that nootkatone treatment leads to increased levels or activities of these enzymes. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.govniscpr.res.inresearchgate.net In CCl4-exposed mice, nootkatone supplementation significantly increased the activities of SOD, CAT, and GPx in kidney tissues. semanticscholar.orgnih.gov An in vitro study using lung cancer cells (A549) pretreated with nootkatone before exposure to bleomycin (B88199) showed enhanced levels of SOD, CAT, and GPx, particularly at higher concentrations. niscpr.res.in Studies in adipocytes also reported that nootkatone treatment significantly increased the mRNA levels of CAT and GPx in a concentration-dependent manner. nih.gov

The upregulation of these antioxidant enzymes by nootkatone contributes to its ability to mitigate oxidative stress by improving the cellular capacity to neutralize harmful free radicals. mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inresearchgate.net

Here is a table illustrating the effect of Nootkatone on the mRNA expression of antioxidant enzymes in adipocytes:

| Nootkatone Concentration (µM) | CAT mRNA (Fold Increase) | GPx mRNA (Fold Increase) |

| 50 | 2.1 | 1.24 |

| 100 | 5.5 | 4.4 |

| 200 | 11.0 | 8.7 |

*Data derived from research on adipocytes nih.gov.

Nrf2/HO-1 Pathway Activation

Prevention of Lipid Peroxidation

Lipid peroxidation, a process where free radicals damage lipids, is a key indicator of oxidative stress and can lead to cellular damage. mdpi.comgoogleapis.com Nootkatone has been shown to effectively inhibit lipid peroxidation in various preclinical settings. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govniscpr.res.inniscpr.res.in

Studies have demonstrated that nootkatone treatment reduces the levels of malondialdehyde (MDA), a common biomarker of lipid peroxidation. mdpi.commdpi.comnih.govniscpr.res.in In the context of CCl4-induced nephrotoxicity in mice, nootkatone supplementation significantly inhibited the production of MDA in kidney tissues. nih.gov Similarly, in bleomycin-induced pulmonary toxicity in A549 cells, nootkatone pretreatment significantly reduced elevated MDA levels. niscpr.res.inniscpr.res.in

Metabolic Regulation Mechanisms

Studies have demonstrated that nootkatone plays a significant role in modulating cellular and systemic energy metabolism. These effects are largely attributed to its interaction with crucial metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the subsequent regulation of glucose and lipid metabolism. psu.edufrontiersin.orgmdpi.comnih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

A central mechanism underlying nootkatone's metabolic effects is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. psu.eduresearchgate.netphysiology.orgnih.govresearchgate.net Activation of AMPK typically occurs in response to conditions that increase the cellular AMP/ATP ratio, indicating low energy status. psu.edu Nootkatone has been shown to increase the AMP/ATP ratio in cells, triggering AMPK activation. psu.edu

Phosphorylation of AMPKα and Downstream Targets (e.g., ACC)

Activation of AMPK by nootkatone involves the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172). psu.edumdpi.comnih.gov This phosphorylation is essential for AMPK activity. psu.eduresearchgate.net Following activation, AMPK phosphorylates various downstream substrates that regulate key metabolic processes. A prominent downstream target is Acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid synthesis. psu.edufrontiersin.orgmdpi.comnih.govresearchgate.netphysiology.orgnih.gov Nootkatone treatment leads to increased phosphorylation of ACC at serine 79 (Ser79), which inhibits its activity, thereby reducing fatty acid synthesis. frontiersin.orgmdpi.comnih.gov

In vitro studies using cell lines such as C2C12 and Hepa 1-6 have shown a concentration-dependent increase in the phosphorylation of AMPKα and ACC upon nootkatone treatment. psu.eduphysiology.org Preclinical studies in mice have also confirmed that oral administration of nootkatone enhances AMPK activity, accompanied by increased phosphorylation of AMPK and ACC in tissues like liver and muscle. psu.eduresearchgate.netphysiology.orgnih.gov

Mediation via LKB1 and Ca2+/Calmodulin-Dependent Protein Kinase Kinase